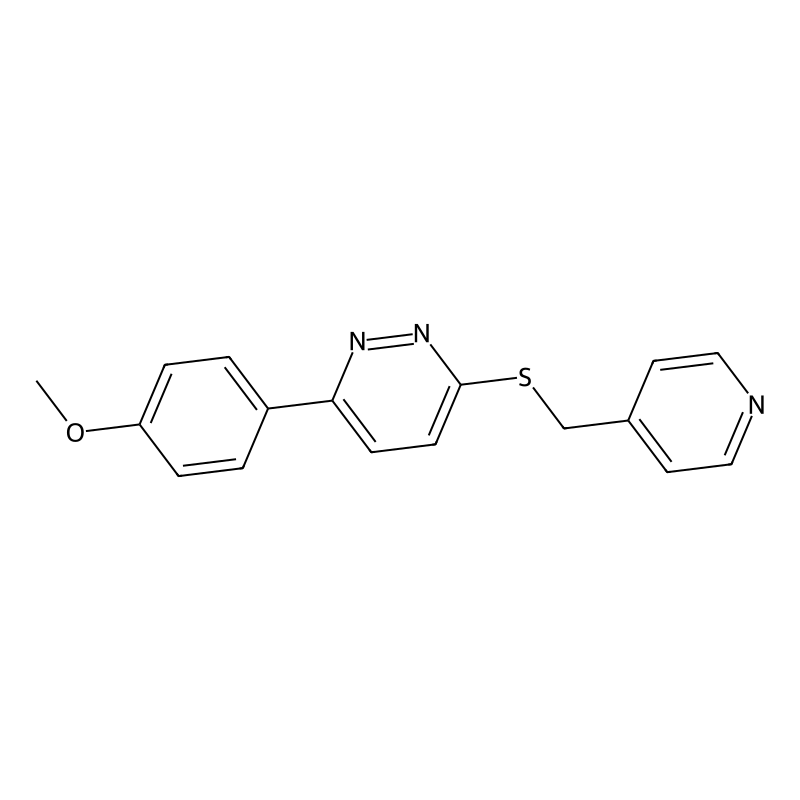

3-(4-Methoxyphenyl)-6-((pyridin-4-ylmethyl)thio)pyridazine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

3-(4-Methoxyphenyl)-6-((pyridin-4-ylmethyl)thio)pyridazine is a heterocyclic compound characterized by a pyridazine ring that is substituted with a 4-methoxyphenyl group and a pyridinylmethylthio group. With the molecular formula and a molecular weight of approximately 309.4 g/mol, this compound exhibits unique structural features that contribute to its potential applications in various fields, particularly in medicinal chemistry and material science .

The chemical reactivity of 3-(4-Methoxyphenyl)-6-((pyridin-4-ylmethyl)thio)pyridazine can be explored through several types of reactions:

- Formation of Pyridazine Core: The synthesis often begins with the condensation of hydrazine derivatives with diketones or dicarbonyl compounds to form the pyridazine ring.

- Substitution Reactions: The introduction of the methoxyphenyl and pyridinylmethylthio groups typically involves nucleophilic substitution reactions, where appropriate reagents such as methoxybenzene derivatives and pyridine derivatives are utilized.

- Oxidation and Reduction: The compound can undergo oxidation to form phenolic derivatives or reduction to yield dihydropyridazine derivatives, depending on the reaction conditions and reagents used .

Research indicates that 3-(4-Methoxyphenyl)-6-((pyridin-4-ylmethyl)thio)pyridazine may possess significant biological activities. Preliminary studies suggest potential anti-inflammatory and anticancer properties, making it a candidate for further pharmacological investigations. Its ability to interact with various biological targets, such as enzymes and receptors, may provide insights into its mechanism of action in biological systems.

The synthesis of 3-(4-Methoxyphenyl)-6-((pyridin-4-ylmethyl)thio)pyridazine can be achieved through several methods:

- Condensation Reaction: The initial formation of the pyridazine core is typically achieved via a condensation reaction involving hydrazine derivatives.

- Nucleophilic Substitution: Following the formation of the core structure, nucleophilic substitution reactions introduce the methoxyphenyl and pyridinylmethylthio groups.

- Optimization for Yield: In industrial settings, synthetic routes may be optimized using catalysts and controlled conditions to enhance yield and purity. Techniques such as recrystallization or chromatography are employed for purification .

3-(4-Methoxyphenyl)-6-((pyridin-4-ylmethyl)thio)pyridazine has several notable applications:

- Medicinal Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds with potential therapeutic effects.

- Biological Research: The compound is being investigated for its role as a ligand in enzyme interaction studies.

- Material Science: Its unique properties may be harnessed in developing new materials with specific electronic or optical characteristics.

Interaction studies involving 3-(4-Methoxyphenyl)-6-((pyridin-4-ylmethyl)thio)pyridazine focus on its binding affinity to various biological targets. These studies are essential for understanding how the compound modulates biological pathways through enzyme inhibition or receptor activation. Detailed biochemical analyses are required to elucidate the specific interactions and mechanisms involved in its biological activity.

Similar Compounds- 3-(4-Methoxyphenyl)pyridazine

- Lacks the pyridinylmethylthio group.

- May exhibit different chemical reactivity and biological activity.

- 6-((Pyridin-4-ylmethyl)thio)pyridazine

- Lacks the methoxyphenyl group.

- Differences in electronic properties and interactions with biological targets.

Uniqueness

- Lacks the pyridinylmethylthio group.

- May exhibit different chemical reactivity and biological activity.

- Lacks the methoxyphenyl group.

- Differences in electronic properties and interactions with biological targets.

3-(4-Methoxyphenyl)-6-((pyridin-4-ylmethyl)thio)pyridazine stands out due to its dual substitution pattern, combining both methoxyphenyl and pyridinylmethylthio groups. This unique structure likely confers distinct chemical and biological properties compared to similar compounds, enhancing its potential utility in medicinal chemistry and material science applications .